

Revolutionizing Functional Genomics: A Guide to CRISPR/Cas9-Mediated GPR84 Knockout

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR84 agonist-1

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Shanghai, China - December 12, 2025 - In the rapidly evolving landscape of drug discovery and cellular biology, the ability to precisely dissect protein function is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of CRISPR/Cas9 technology to knock out the G protein-coupled receptor 84 (GPR84), a key player in inflammation and immune response. This document outlines detailed protocols for gene editing and subsequent functional analyses, complemented by illustrative diagrams and consolidated quantitative data to facilitate experimental design and interpretation.

GPR84, a receptor for medium-chain fatty acids, is predominantly expressed in immune cells and has been implicated in a variety of inflammatory and metabolic diseases.^{[1][2][3]} Its role as a pro-inflammatory mediator makes it an attractive target for therapeutic intervention.^{[4][5][6]} Understanding the precise functional consequences of GPR84 ablation is crucial for the development of novel therapeutics. The CRISPR/Cas9 system offers a powerful and precise tool for creating GPR84 knockout cell lines and animal models, enabling in-depth functional investigation.^{[2][7]}

Key Functional Insights from GPR84 Knockout Studies

CRISPR/Cas9-mediated knockout of GPR84 has revealed its significant role in modulating key immune cell functions. Studies have demonstrated that the absence of GPR84 can lead to altered inflammatory responses, phagocytosis, and chemotaxis. For instance, the enhanced inflammatory response and phagocytosis mediated by GPR84 agonists are not observed in GPR84 knockout cells.[\[1\]](#)[\[2\]](#)

Quantitative Analysis of GPR84 Knockout Phenotypes

To provide a clear overview of the functional impact of GPR84 knockout, the following tables summarize quantitative data from relevant studies.

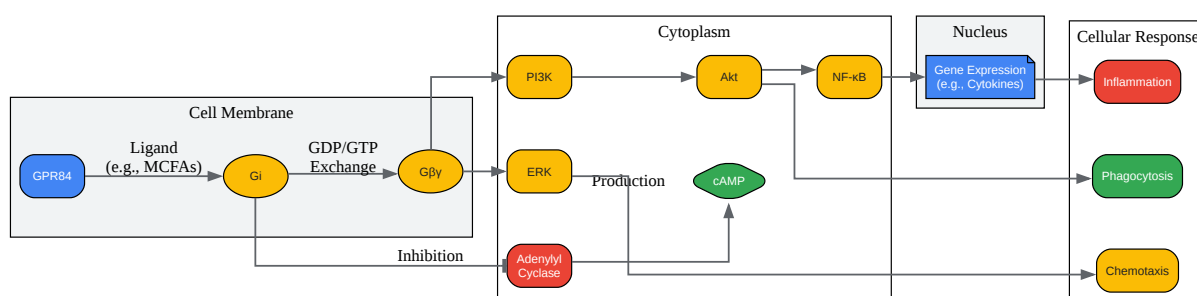
Functional Assay	Cell Type	Condition	Wild-Type (WT) Response	GPR84 Knockout (KO) Response	Fold Change (KO vs. WT)	Reference
Phagocytosis	Bone Marrow-Derived Macrophages (BMDMs)	Basal	Normalized Green Object Count: ~1500	Normalized Green Object Count: ~1500	No significant difference	[8]
Phagocytosis	Bone Marrow-Derived Macrophages (BMDMs)	6-OAU (GPR84 agonist) stimulation	Normalized Green Object Count: ~4000	Normalized Green Object Count: ~1500	~0.375	[8]
Chemotaxis	U937 Macrophages	3-OH-C12 (GPR84 ligand) stimulation	Migration Index: ~2.5	Not explicitly measured, but siRNA knockdown abrogated response	Not Applicable	[4]
Cytokine Production (TNF α)	U937 Macrophages	LPS + 3-OH-C12 stimulation	Relative TNF α mRNA: ~3.5	Not explicitly measured, but siRNA knockdown abrogated amplification	Not Applicable	[4]

	Bone Marrow-Derived Macrophages (BMDMs)					
Oxygen Consumption Rate (Basal)	Basal	OCR (pmol/min): ~150	OCR (pmol/min): ~250	~1.67	[3]	

	Bone Marrow-Derived Macrophages (BMDMs)					
Spare Respiratory Capacity	Basal	OCR (pmol/min): ~100	OCR (pmol/min): ~200	~2.0	[3]	

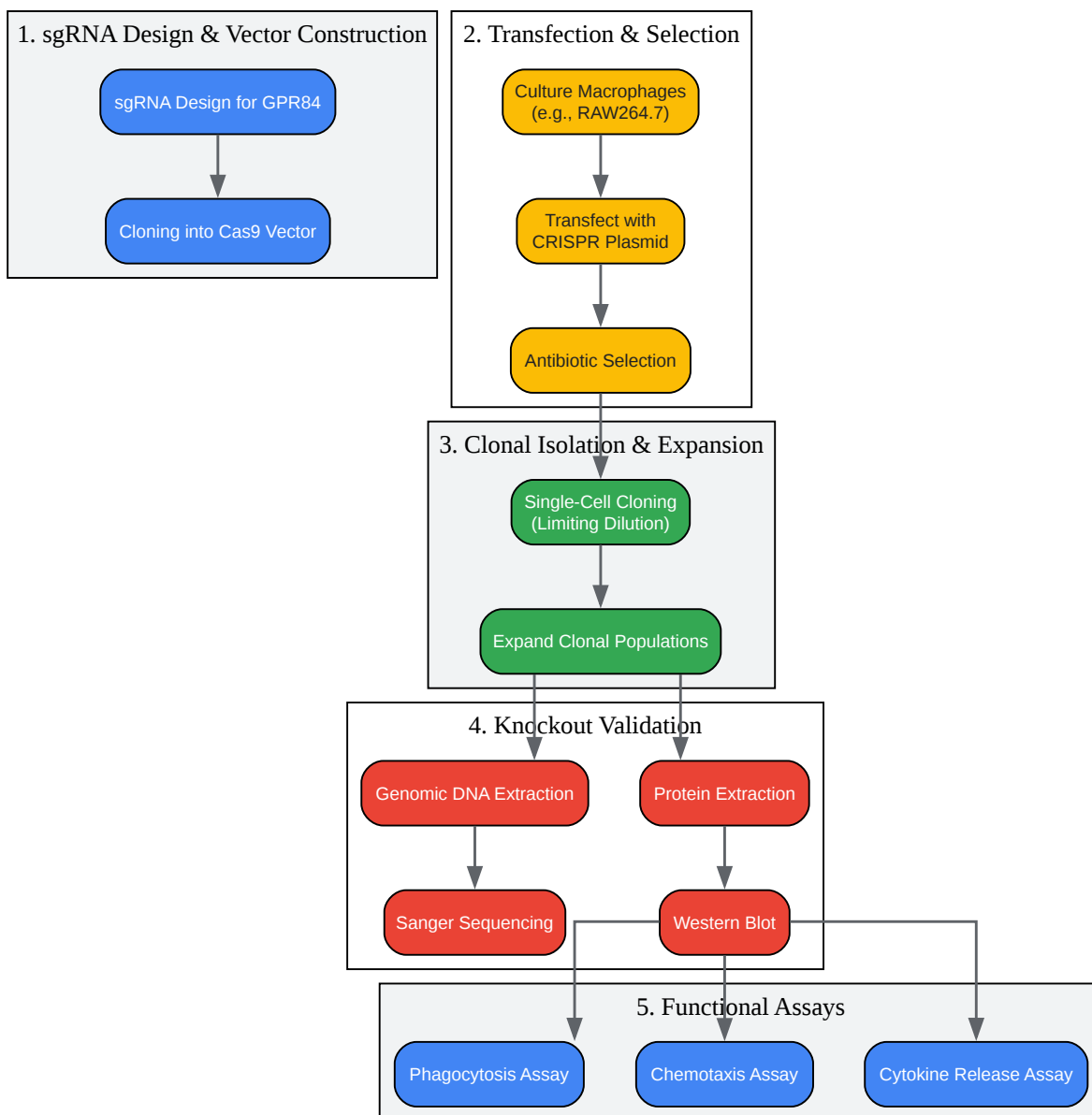
Visualizing the Molecular Landscape

To better understand the cellular context of GPR84, the following diagrams illustrate its signaling pathway and the experimental workflow for its knockout and functional analysis.



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Caption: GPR84 Signaling Pathway.



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Caption: CRISPR/Cas9 Knockout Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and successful implementation.

Protocol 1: CRISPR/Cas9-Mediated Knockout of GPR84 in Macrophages

This protocol is adapted for RAW264.7 macrophage cells.[\[2\]](#)

1. sgRNA Design and Vector Construction:

- Design two to three sgRNAs targeting an early exon of the GPR84 gene to maximize the likelihood of a frameshift mutation.[\[9\]](#)[\[10\]](#)[\[11\]](#) Online design tools are recommended for optimal on-target and off-target scoring.
- Synthesize and anneal complementary oligonucleotides for the selected sgRNA sequences.
- Clone the annealed oligos into a suitable all-in-one CRISPR/Cas9 vector containing a selection marker (e.g., puromycin or blasticidin resistance).[\[2\]](#)

2. Transfection of Macrophages:

- Culture RAW264.7 cells in appropriate media to ~70-80% confluency.
- Transfect the cells with the GPR84-targeting CRISPR/Cas9 plasmid using a suitable method such as electroporation or lipid-based transfection reagents.[\[2\]](#)

3. Selection of Transfected Cells:

- 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin or blasticidin) to the culture medium.[\[7\]](#)
- Maintain selection for 3-5 days until non-transfected control cells are eliminated.

4. Single-Cell Cloning:

- Isolate single cells from the antibiotic-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[\[2\]](#)
- Culture the single cells to allow for the formation of clonal colonies.

5. Expansion and Validation of Knockout Clones:

- Expand the individual clones.
- Genomic DNA Validation: Extract genomic DNA from each clone. Amplify the GPR84 target region by PCR and sequence the product using Sanger sequencing to identify insertions or deletions (indels).[12][13]
- Protein Validation: Perform Western blot analysis on protein lysates from the clones using a validated GPR84 antibody to confirm the absence of the GPR84 protein.[13]

Protocol 2: Phagocytosis Assay

This protocol is based on the use of pH-sensitive fluorescent bioparticles.[8]

1. Cell Preparation:

- Plate wild-type and GPR84 knockout macrophages in a 96-well plate and culture overnight.

2. Assay Procedure:

- If investigating agonist effects, pre-treat cells with a GPR84 agonist (e.g., 6-OAU) or vehicle for 1 hour.[8]
- Add pHrodo E. coli BioParticles to each well.
- Immediately place the plate in a live-cell imaging system (e.g., IncuCyte) equipped with a fluorescence microscope and incubator (37°C, 5% CO₂).

3. Data Acquisition and Analysis:

- Acquire images every 15-30 minutes for 4-6 hours.
- Quantify the total green fluorescent object area or count per well over time using the instrument's software. The increase in fluorescence indicates phagocytosis.
- Compare the phagocytic activity between wild-type and GPR84 knockout cells.

Protocol 3: Chemotaxis Assay

This protocol utilizes a transwell migration assay.[4][14]

1. Cell and Chamber Preparation:

- Starve wild-type and GPR84 knockout macrophages in serum-free media for 2-4 hours.
- Add a chemoattractant (e.g., a GPR84 ligand like 3-OH-C12 or a general chemoattractant like C5a) or control media to the lower chamber of a transwell plate (e.g., 8.0 µm pore size).

[4][8]

2. Migration:

- Resuspend the starved cells in serum-free media and add them to the upper chamber of the transwell.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

3. Quantification:

- Remove non-migrated cells from the top of the membrane with a cotton swab.
- Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
- Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
- Calculate the migration index by normalizing the number of migrated cells in the chemoattractant condition to the number of migrated cells in the control condition.

Protocol 4: Cytokine Release Assay

This protocol measures the secretion of cytokines into the cell culture supernatant.

1. Cell Stimulation:

- Plate wild-type and GPR84 knockout macrophages and allow them to adhere.
- Stimulate the cells with an inflammatory agent (e.g., LPS) with or without a GPR84 agonist for a specified time (e.g., 24 hours).[4]

2. Supernatant Collection:

- Collect the cell culture supernatant and centrifuge to remove any cellular debris.

3. Cytokine Quantification:

- Measure the concentration of specific cytokines (e.g., TNF α , IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Compare the cytokine levels between wild-type and GPR84 knockout cells under different stimulation conditions.

Conclusion

The combination of CRISPR/Cas9-mediated gene knockout and robust functional assays provides a powerful platform for elucidating the complex roles of GPR84 in health and disease. The protocols and data presented in this application note offer a solid foundation for researchers to initiate and advance their investigations into this promising therapeutic target. The continued exploration of GPR84 function will undoubtedly pave the way for innovative treatments for a range of inflammatory and metabolic disorders.

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- To cite this document: BenchChem. [Revolutionizing Functional Genomics: A Guide to CRISPR/Cas9-Mediated GPR84 Knockout]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10814916#crispr-cas9-mediated-knockout-of-gpr84-for-functional-studies]

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